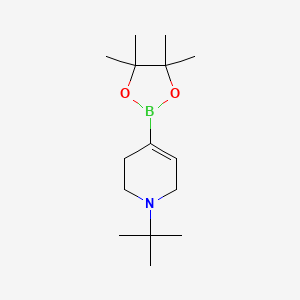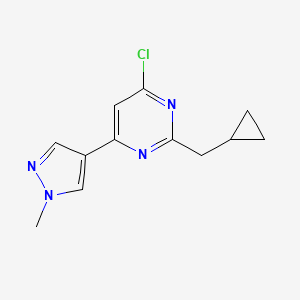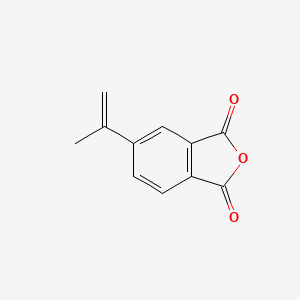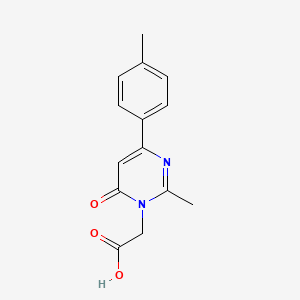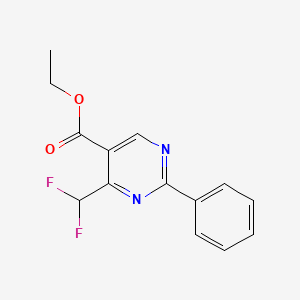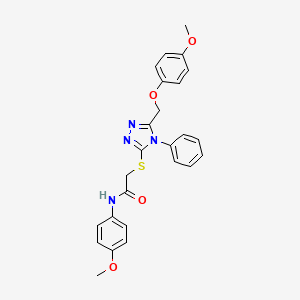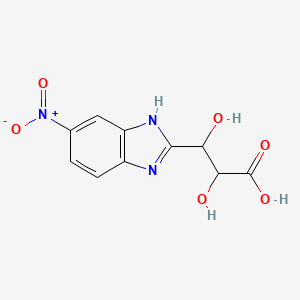
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative with a heterocyclic pyridine ring. It is primarily used as an intermediate and building block in various chemical syntheses . The compound is known for its utility in medicinal chemistry and organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 6-chloropyridin-3-ylboronic acid with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield pyridine N-oxides, while reduction reactions can produce various reduced derivatives of the original compound .
Aplicaciones Científicas De Investigación
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The piperazine ring enhances the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
(6-(4-Methylpiperazin-1-yl)pyridin-3-amine: Similar structure but lacks the boronic acid group.
(6-(4-Methylpiperazin-1-yl)nicotinic acid: Contains a carboxylic acid group instead of a boronic acid group.
2-(4-Methyl-1-piperazinyl)-4-pyridinamine: Similar piperazine and pyridine rings but different substitution pattern.
Uniqueness
The uniqueness of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride lies in its combination of a boronic acid group with a piperazine-substituted pyridine ring. This structure imparts distinct reactivity and binding properties, making it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C10H17BClN3O2 |
|---|---|
Peso molecular |
257.53 g/mol |
Nombre IUPAC |
[6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C10H16BN3O2.ClH/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16;/h2-3,8,15-16H,4-7H2,1H3;1H |
Clave InChI |
SYFHXHYFGLRMOU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)N2CCN(CC2)C)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)

![3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11775549.png)
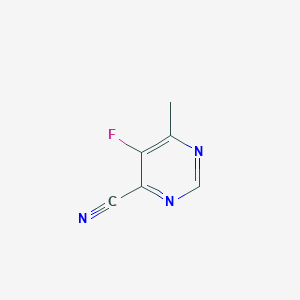
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
